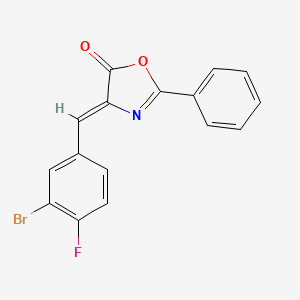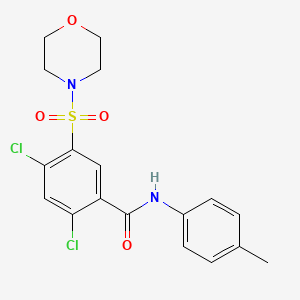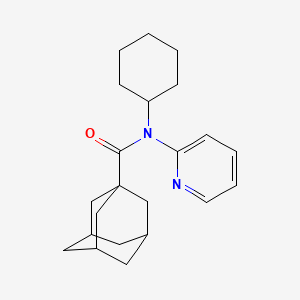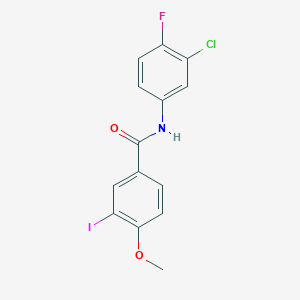
N-(3,5-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, commonly known as DMPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DMPA belongs to the class of compounds known as hydroxamic acids, which are known to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
作用机制
DMPA exerts its biological effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histones, which results in the condensation of chromatin and the repression of gene expression. By inhibiting HDACs, DMPA promotes the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and physiological effects:
Studies have shown that DMPA induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. DMPA has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, DMPA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMPA has also been shown to possess antiviral activity by inhibiting the replication of the hepatitis C virus.
实验室实验的优点和局限性
One advantage of using DMPA in lab experiments is its high purity and high yield synthesis method, which allows for the production of large quantities of the compound. Another advantage is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using DMPA in lab experiments is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are several future directions for the study of DMPA. One direction is the optimization of its synthesis method to yield even higher purity and higher yield of the compound. Another direction is the study of its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune diseases. Furthermore, the development of DMPA derivatives with improved biological activities and reduced toxicity is another potential future direction.
合成方法
DMPA can be synthesized by the reaction of 3,5-dimethylaniline with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylenediamine to yield DMPA. The synthesis of DMPA has been optimized to yield high purity and high yield of the compound.
科学研究应用
DMPA has been extensively studied for its potential as a therapeutic agent. Studies have shown that DMPA exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. DMPA has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DMPA has been shown to possess antiviral activity against the hepatitis C virus.
属性
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-4-9(2)6-11(5-8)15-13(18)12(17)14-7-10(3)16/h4-6,10,16H,7H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDYSISGFIEPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-azepanyl)-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B5155503.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5155530.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5155536.png)

![propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5155551.png)

![3-bromo-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5155560.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)
![N-mesityl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5155583.png)

![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)
![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)